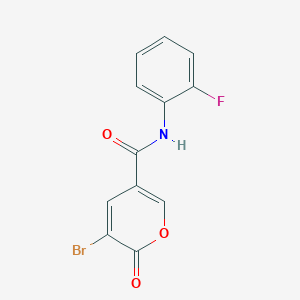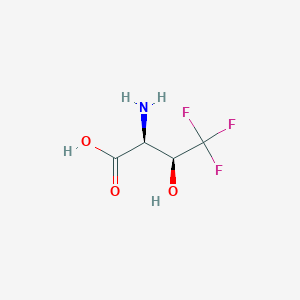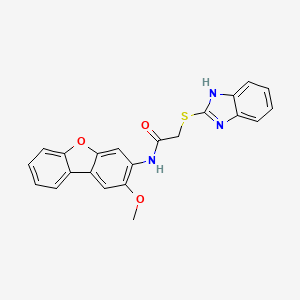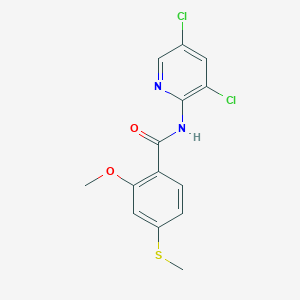
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms
Research has shown that compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide, such as GSK1059865, are effective in modulating behaviors associated with compulsive food intake. These compounds selectively antagonize Orexin-1 receptors, reducing binge eating in rats without affecting regular food intake, suggesting potential applications in treating compulsive eating disorders (Piccoli et al., 2012).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide. For instance, analogs like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives exhibit significant antimicrobial activity (Raval et al., 2012). Similarly, benzofuro[3,2-d]pyrimidines with structural resemblance have been screened for their antimicrobial properties, showing promising results (Parameshwarappa & Sangapure, 2009).
Molecular Structure and Interactions
The molecular structure and interactions of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been the subject of extensive research. Studies involving X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into their solid-state structures and the nature of their intermolecular interactions, which is crucial for understanding their biological activity (Saeed et al., 2020).
Fluorescence Emission and Nanoparticles
Research into the fluorescence emission properties of related compounds has shown that structures like heterodifunctional polyfluorene building blocks can yield nanoparticles with high fluorescence quantum yields. These findings suggest potential applications in areas such as bioimaging and diagnostics (Fischer, Baier & Mecking, 2013).
Insecticidal Activities
Compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been found to possess notable insecticidal properties. For example, anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed significant activity against diamondback moth, highlighting their potential as agricultural pesticides (Qi et al., 2014).
Antifungal and Antiviral Applications
Further studies have demonstrated that compounds with structural similarity to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide exhibit antifungal and antiviral activities. For instance, pyrimidine derivatives have shown significant antifungal activity against various pathogens, suggesting their potential in developing new antifungal agents (Wu et al., 2021).
Eigenschaften
Produktname |
5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide |
|---|---|
Molekularformel |
C12H7BrFNO3 |
Molekulargewicht |
312.09 g/mol |
IUPAC-Name |
5-bromo-N-(2-fluorophenyl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-5-7(6-18-12(8)17)11(16)15-10-4-2-1-3-9(10)14/h1-6H,(H,15,16) |
InChI-Schlüssel |
JVUIIZYAJVJVIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
![5-[(Cyclohexylamino)-oxomethyl]-4-methyl-2-[(1-oxo-2-thiophen-2-ylethyl)amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224062.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)


![6-(Bromomethyl)-1,3-dimethyl-5-[(4-nitrophenyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1224072.png)



![2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester](/img/structure/B1224079.png)
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-oxomethyl]-2-ethyl-1-phthalazinone](/img/structure/B1224080.png)
![1-[4-(2-Prop-2-enylphenoxy)butyl]pyrrolidine](/img/structure/B1224081.png)
![2-(4-methoxyphenyl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1224082.png)